molecular formula C15H11F3O4 B6409788 5-Methoxy-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% CAS No. 1261613-27-7

5-Methoxy-2-(3-trifluoromethoxyphenyl)benzoic acid, 95%

Cat. No. B6409788
CAS RN: 1261613-27-7
M. Wt: 312.24 g/mol
InChI Key: XSIPSRZKIYSSMA-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3-trifluoromethoxyphenyl)benzoic acid (5-Methoxy-2-TFPB) is a compound of benzoic acid with a unique structure that has been studied for its many potential applications. 5-Methoxy-2-TFPB is a white, crystalline solid that is soluble in water and organic solvents. This compound is used in a variety of scientific research applications, including in biochemistry and physiology.

Scientific Research Applications

5-Methoxy-2-TFPB has been studied for its potential applications in a variety of scientific research fields. It has been used as a substrate in enzyme assays, as a reagent in organic syntheses, and as a ligand in protein-ligand binding studies. It has also been used as a model compound for the study of the structure and function of enzymes, and for the study of the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-TFPB is not well understood. However, it is believed to interact with enzymes and other proteins in a manner similar to other benzoic acid derivatives. It is thought to act as a competitive inhibitor of enzymes, binding to their active sites and blocking the binding of other substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methoxy-2-TFPB are not well understood. However, it has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of 5-Methoxy-2-TFPB for lab experiments is its high solubility in water and organic solvents. This allows for easy handling and storage of the compound. It also has a high purity (95%) which makes it ideal for use in enzyme assays and other scientific research applications. However, it is not very stable and can degrade over time. It is also not very soluble in some organic solvents, which can limit its use in some experiments.

Future Directions

The potential future directions for 5-Methoxy-2-TFPB include further research into its mechanism of action and its biochemical and physiological effects. It could also be used as a model compound to study the structure and function of enzymes and other proteins. Additionally, it could be used to study the mechanism of action of drugs, as well as to develop new drugs and drug delivery systems. Finally, it could be used to develop new catalysts and reagents for organic syntheses.

Synthesis Methods

5-Methoxy-2-TFPB can be synthesized by reacting 5-methoxybenzoic acid with trifluoromethylbenzoyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide. The reaction yields 5-Methoxy-2-TFPB in a yield of 95%.

properties

IUPAC Name

5-methoxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c1-21-10-5-6-12(13(8-10)14(19)20)9-3-2-4-11(7-9)22-15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIPSRZKIYSSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691772
Record name 4-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(3-trifluoromethoxyphenyl)benzoic acid

CAS RN

1261613-27-7
Record name 4-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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